molecular formula C21H22N2OS B4232637 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

カタログ番号 B4232637
分子量: 350.5 g/mol
InChIキー: UWWYDNGHXNCZCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. The inhibition of BTK by TAK-659 has potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

作用機序

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2, and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling by 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several biochemical and physiological effects. In B-cell malignancies, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide induces apoptosis by inhibiting BCR signaling and downregulating the anti-apoptotic protein Mcl-1. In autoimmune diseases, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide modulates the immune response by reducing the production of autoantibodies and pro-inflammatory cytokines.

実験室実験の利点と制限

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for use in lab experiments. It is highly selective for BTK, which reduces off-target effects and improves specificity. 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide also has low solubility in water, which can make it difficult to formulate for in vivo studies.

将来の方向性

There are several future directions for research on 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One area of interest is the combination of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide with other therapeutic agents, such as anti-CD20 antibodies or chemotherapy drugs, to improve efficacy in B-cell malignancies. Another area of interest is the use of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in combination with immunomodulatory drugs, such as lenalidomide, in autoimmune diseases. Additionally, further studies are needed to investigate the safety and efficacy of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in humans, particularly in the treatment of CLL and MCL.

科学的研究の応用

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been the subject of several scientific studies investigating its potential as a therapeutic agent. In preclinical studies, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)15-7-11-18(12-8-15)23-20(24)16-5-9-17(10-6-16)21(2,3)4/h5-13H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWYDNGHXNCZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。